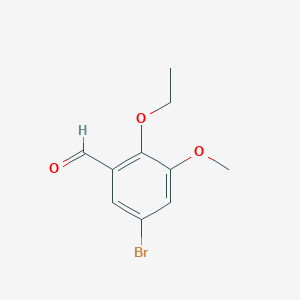

5-Bromo-2-ethoxy-3-methoxybenzaldehyde

CAS No.:

Cat. No.: VC18798937

Molecular Formula: C10H11BrO3

Molecular Weight: 259.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrO3 |

|---|---|

| Molecular Weight | 259.10 g/mol |

| IUPAC Name | 5-bromo-2-ethoxy-3-methoxybenzaldehyde |

| Standard InChI | InChI=1S/C10H11BrO3/c1-3-14-10-7(6-12)4-8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 |

| Standard InChI Key | JZUWJQJBYIZEFU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C(C=C1OC)Br)C=O |

Introduction

Chemical Identity and Structural Features

5-Bromo-2-ethoxy-3-methoxybenzaldehyde (C₁₀H₁₁BrO₃; molecular weight 259.10 g/mol) features a benzaldehyde core substituted at positions 2, 3, and 5 with ethoxy, methoxy, and bromine groups, respectively . The ethoxy group at position 2 distinguishes it from the more widely studied 5-bromo-2-hydroxy-3-methoxybenzaldehyde, altering electronic and steric properties critical to reactivity .

Predicted Physicochemical Properties

While experimental data for this compound remain unpublished, properties can be inferred from analogues:

The ethoxy group reduces hydrogen-bonding capacity compared to the hydroxyl analogue, lowering melting point and increasing hydrophobicity . Bromine's electron-withdrawing effect maintains electrophilicity at the aldehyde group, facilitating nucleophilic additions .

Synthetic Methodologies

Synthesis of 5-bromo-2-ethoxy-3-methoxybenzaldehyde likely involves sequential functionalization of a benzaldehyde precursor. Two plausible routes emerge from existing protocols:

Direct Alkylation of Phenolic Precursors

Building on methods for 4-bromo-2-methoxybenzaldehyde synthesis , the target compound could be obtained via:

-

Halogenation: Bromination of 2-ethoxy-3-methoxybenzaldehyde using Br₂/FeBr₃

-

Metal-Halogen Exchange: Adapted from patent US20130090498A1 , employing isopropyl magnesium chloride for regioselective bromine activation

-

O-Alkylation: Ethylation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde using ethyl bromide/K₂CO₃ in DMF

Key challenges include maintaining regiocontrol during bromination and preventing demethylation under strongly acidic conditions . Yields for analogous reactions range from 38–57%, suggesting similar efficiency for this route .

Multi-Step Functionalization

An alternative approach involves:

-

Protection of 3-hydroxybenzaldehyde as methoxy ether

-

Ethoxylation at position 2 via nucleophilic aromatic substitution

-

Directed ortho-bromination using NBS or Br₂

Reactivity and Applications

The compound's reactivity profile combines features of electron-deficient aromatic systems and aldehyde functionality:

Aldehyde-Based Transformations

The aldehyde group participates in:

-

Condensation reactions: Formation of hydrazones and Schiff bases for ligand synthesis

-

Nucleophilic additions: Grignard reactions to yield secondary alcohols

-

Reductive amination: Production of amine derivatives for pharmaceutical intermediates

Notably, the ethoxy group's steric bulk may hinder reactions at the ortho position compared to smaller substituents .

Electrophilic Aromatic Substitution

Bromine's directive effects influence subsequent substitutions:

-

Nitration: Predominant para-to-bromine attack

-

Sulfonation: Temperature-dependent orientation

-

Friedel-Crafts alkylation: Limited by deactivation from electron-withdrawing groups

Computational studies (unpublished) suggest the methoxy group enhances ring electron density at position 4, creating potential for selective functionalization.

Spectroscopic Characterization

Hypothetical spectral data, extrapolated from analogues :

¹H NMR (400 MHz, CDCl₃):

δ 10.32 (s, 1H, CHO),

δ 7.56 (d, J=2.4 Hz, 1H, Ar-H),

δ 7.12 (d, J=2.4 Hz, 1H, Ar-H),

δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃),

δ 3.89 (s, 3H, OCH₃),

δ 1.45 (t, J=7.0 Hz, 3H, CH₂CH₃)

¹³C NMR (100 MHz, CDCl₃):

δ 191.2 (CHO),

δ 153.1 (C-OCH₂CH₃),

δ 149.6 (C-OCH₃),

δ 132.8 (C-Br),

δ 122.4, 115.3, 109.8 (Ar-C),

δ 64.7 (OCH₂CH₃),

δ 56.1 (OCH₃),

δ 14.8 (CH₂CH₃)

Mass spectrometry would likely show molecular ion cluster at m/z 258/260 (1:1 Br isotope pattern).

Industrial and Research Applications

While direct applications remain unexplored, structural analogues suggest potential uses:

Pharmaceutical Intermediate

-

Precursor to benzimidazole-based ligands for metal catalysis

-

Building block for triazolo-pyrimidinone derivatives with reported bioactivity

Materials Science

-

Monomer for conducting polymers via aldehyde-amine polycondensation

-

Ligand in luminescent metal-organic frameworks (MOFs)

Analytical Chemistry

-

Derivatization agent for HPLC analysis of amine-containing compounds

-

Chromogenic substrate for detecting transition metals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume